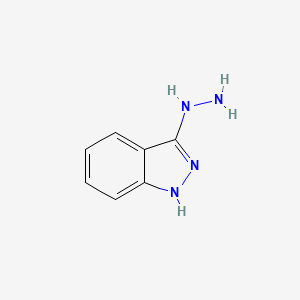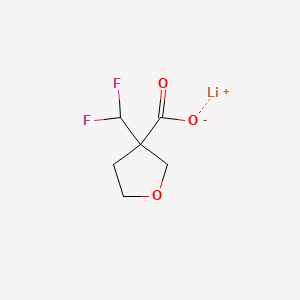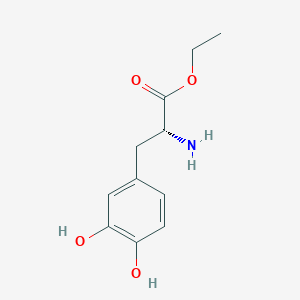
2-Amino-4-isopropoxy-2-methylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group, a hydroxyl group, and an ether linkage within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-2-methyl-1-propanol with an appropriate alkylating agent, such as isopropyl bromide, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 2-amino-2-methyl-1-propanol is replaced by the isopropyl group, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form different products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate the cleavage of the ether linkage.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alcohols and alkyl halides.
科学研究应用
2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent or reagent in various industrial processes.
作用机制
The mechanism of action of 2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, while the ether linkage can affect the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
2-amino-2-methyl-1-propanol: A structurally similar compound with a hydroxyl group instead of an ether linkage.
4-amino-2-methyl-2-butanol: Another related compound with an amino group and a hydroxyl group but lacking the ether linkage.
Uniqueness
2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol is unique due to the presence of both an amino group and an ether linkage within its structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H19NO2 |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
2-amino-2-methyl-4-propan-2-yloxybutan-1-ol |
InChI |
InChI=1S/C8H19NO2/c1-7(2)11-5-4-8(3,9)6-10/h7,10H,4-6,9H2,1-3H3 |
InChI 键 |
SELNHIBXVKHHLK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCC(C)(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




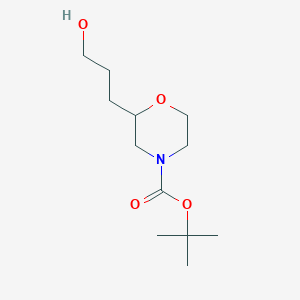


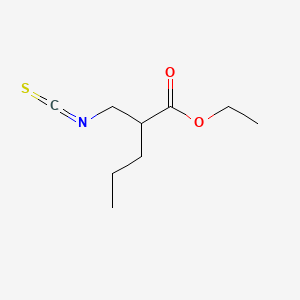




![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)
